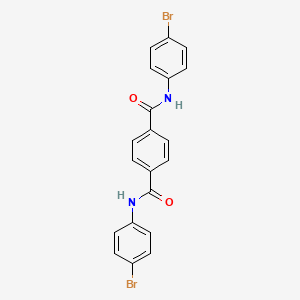

N,N'-bis(4-bromophenyl)terephthalamide

CAS No.: 38636-25-8

Cat. No.: VC14815826

Molecular Formula: C20H14Br2N2O2

Molecular Weight: 474.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38636-25-8 |

|---|---|

| Molecular Formula | C20H14Br2N2O2 |

| Molecular Weight | 474.1 g/mol |

| IUPAC Name | 1-N,4-N-bis(4-bromophenyl)benzene-1,4-dicarboxamide |

| Standard InChI | InChI=1S/C20H14Br2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) |

| Standard InChI Key | WFUNAZZGMSQWCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Characteristics

N,N'-Bis(4-bromophenyl)terephthalamide (CHBrNO_{2) belongs to the terephthalamide family, characterized by a central terephthalic acid core flanked by two 4-bromophenyl groups via amide linkages. Its molecular weight is approximately 442.15 g/mol, calculated by replacing the amine groups in N,N'-bis(4-aminophenyl)terephthalamide (346.4 g/mol ) with bromine atoms. The bromine substituents enhance electron-withdrawing effects, potentially altering solubility and thermal stability compared to non-halogenated analogs.

Comparative Structural Analysis

The compound’s structure shares homology with N,N'-bis(4-aminophenyl)terephthalamide (CID 244300 ), differing only in the para-substituents (bromine vs. amine). Key structural features include:

-

Planar terephthalic core: Facilitates π-π stacking, critical for polymer crystallinity.

-

Bromine atoms: Introduce steric bulk and flame-retardant properties.

Table 1: Structural Comparison with Analogous Terephthalamides

Synthetic Methodologies

Proposed Synthesis Routes

While no direct synthesis of N,N'-bis(4-bromophenyl)terephthalamide is documented in the provided sources, analogous methods for N,N'-bis(4-aminophenyl)terephthalamide suggest a feasible pathway:

-

Amidation Reaction:

-

React terephthaloyl chloride with 4-bromoaniline in a polar aprotic solvent (e.g., DMF).

-

Conditions: 0–5°C, inert atmosphere, stoichiometric base (e.g., triethylamine) to neutralize HCl.

-

Equation:

-

-

Alternative Pathway:

-

Nitration followed by bromination of N,N'-bis(phenyl)terephthalamide, though this risks over-bromination.

-

Challenges in Synthesis

-

Solubility Issues: Brominated aromatics exhibit low solubility in common solvents, necessitating high-temperature reactions or ionic liquids.

-

Purification: Column chromatography or recrystallization may be required to isolate the product from unreacted 4-bromoaniline.

Physicochemical Properties

Predicted Properties

Based on brominated aromatic analogs:

-

Melting Point: Estimated 220–250°C (higher than the 180°C of the amino analog due to bromine’s bulk).

-

Solubility: Poor in water; moderate in DMF or DMSO.

-

Thermal Stability: Decomposition above 300°C, with possible HBr release.

Spectroscopic Characterization

-

FT-IR: Expected peaks at ~1650 cm (amide C=O), ~650 cm (C-Br stretch).

-

H-NMR: Aromatic protons near δ 7.5–8.0 ppm; amide NH protons may appear as broad signals (~δ 10 ppm).

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume